

# Avidinorubicin: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Avidinorubicin is a unique anthracycline antibiotic distinguished by its potent inhibitory activity against thrombin-induced platelet aggregation. Isolated from Streptomyces avidinii, its complex molecular architecture, featuring two novel aminosugar moieties, sets it apart from other members of the anthracycline class. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and known biological activities of Avidinorubicin. It includes a detailed summary of its discovery, isolation, and structural elucidation, alongside available experimental data. While its primary reported activity is in the realm of hematology, the guide also explores its potential mechanisms of action in the context of the broader anthracycline family, which are well-known for their anticancer properties. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the further study and potential therapeutic application of Avidinorubicin.

# Molecular Structure and Physicochemical Properties

**Avidinorubicin** is a large and complex glycosidic molecule. Its structure was elucidated through a combination of spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR).



#### **Molecular Structure**

The core of **Avidinorubicin** is a tetracyclic aglycone, characteristic of anthracyclines. Attached to this core are two units of a novel aminosugar, named avidinosamine. This distinguishes it from decilorubicin, a related compound where these positions are occupied by decilonitrose groups.[1]

The IUPAC name for **Avidinorubicin** is 4-((6-((4-amino-6-((4-amino-6-((4-(dimethylamino)-11-((5-(dimethylamino)-4-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)oxy)-3,10,13,15-tetrahydroxy-6,13-dimethyl-9,16-dioxo-3,4,5,6,9,11,12,13,14,16-decahydro-2H-2,6-epoxytetraceno[1,2-b]oxocin-5-yl)oxy)-2,4-dimethyltetrahydro-2H-pyran-3-yl)oxy)-2,4-dimethyltetrahydro-2H-pyran-3-yl)oxy)-4-oxobutanoic acid.

### **Physicochemical Data**

A summary of the key physicochemical properties of **Avidinorubicin** is presented in the table below.



Property	Value	Reference
Molecular Formula	C60H86N4O22	[1]
Molecular Weight	1215.35 g/mol	
Exact Mass	1214.5734	
Elemental Analysis	C: 59.30%, H: 7.13%, N: 4.61%, O: 28.96%	
CAS Number	135447-13-1	
Appearance	Not explicitly stated, but anthracyclines are typically colored compounds.	
Solubility	Data not available.	_
Storage	For short-term (days to weeks), store at 0 - 4 °C. For long-term (months to years), store at -20 °C. The compound should be kept dry and in the dark.	

## **Biological Activity and Mechanism of Action**

The most prominently reported biological activity of **Avidinorubicin** is its ability to inhibit platelet aggregation.

# **Inhibition of Platelet Aggregation**

**Avidinorubicin** has been shown to inhibit thrombin-induced platelet aggregation with an IC50 of 7.9 µM.[1] This effect is a distinguishing feature of **Avidinorubicin** among anthracyclines.

### **Potential as an Antineoplastic Agent**

While direct studies on the anticancer activity of **Avidinorubicin** are not readily available in the public domain, its classification as an anthracycline suggests it may possess such properties. Anthracyclines, as a class, are potent anticancer agents. Their primary mechanism of action



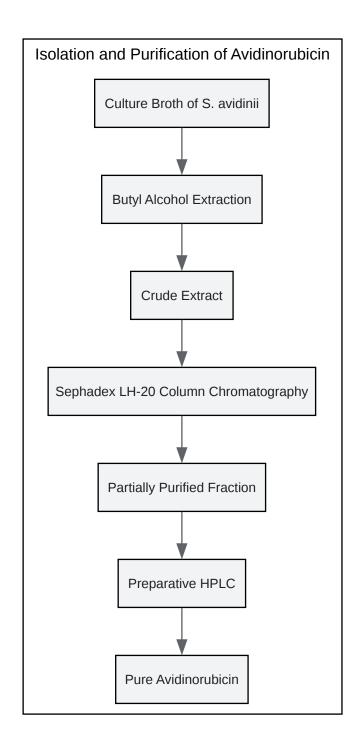
involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, they introduce DNA strand breaks, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.

It is plausible that **Avidinorubicin** shares this general mechanism of action. However, without specific experimental data, this remains a hypothesis. Further research is required to determine if **Avidinorubicin** exhibits cytotoxic activity against cancer cell lines and to elucidate its specific molecular targets.

# Experimental Protocols Isolation and Purification of Avidinorubicin

**Avidinorubicin** was first isolated from the cultured broth of Streptomyces avidinii (strain NR0576). The general workflow for its isolation and purification is as follows:[1]





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Isolation and Purification Workflow for Avidinorubicin.

### **Platelet Aggregation Inhibition Assay**

The inhibitory effect of **Avidinorubicin** on platelet aggregation was determined using a turbidimetric method. While the specific detailed protocol for **Avidinorubicin** is not fully



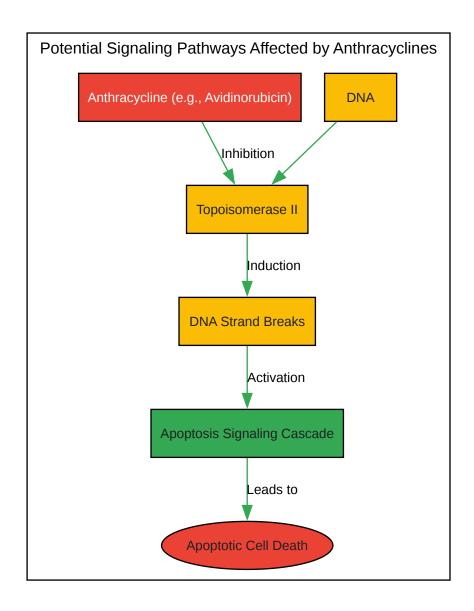
described in the available literature, a general procedure for such an assay would involve the following steps:

- Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to separate the PRP.
- Assay Setup: A specific volume of PRP is placed in a cuvette in an aggregometer.
- Incubation with Inhibitor: Avidinorubicin at various concentrations is added to the PRP and incubated for a defined period.
- Induction of Aggregation: An aggregating agent, in this case, thrombin, is added to the cuvette to induce platelet aggregation.
- Measurement: The change in light transmission through the cuvette is monitored over time.
   As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
- Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the
  presence of Avidinorubicin to a control (without the inhibitor). The IC50 value is then
  determined from the dose-response curve.

## **Signaling Pathways**

Specific signaling pathways modulated by **Avidinorubicin** have not been elucidated. However, based on the known mechanisms of other anthracyclines, several pathways are likely to be affected, particularly in the context of potential anticancer activity.





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Hypothesized Mechanism of Action for Anthracyclines.

This diagram illustrates the generally accepted mechanism of action for anthracyclines, which involves the inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic signaling pathways. Whether **Avidinorubicin** follows this exact pathway requires experimental verification.

#### **Conclusion and Future Directions**

**Avidinorubicin** is a structurally novel anthracycline with demonstrated potent anti-platelet aggregation activity. Its discovery has opened a new avenue for research into anthracyclines



with activities beyond their traditional role as anticancer agents. However, a significant knowledge gap remains concerning its broader pharmacological profile.

#### Future research should focus on:

- Comprehensive Physicochemical Characterization: Detailed studies on solubility, stability under various pH and temperature conditions, and formulation development are crucial for any potential therapeutic application.
- Elucidation of Anticancer Potential: A thorough investigation of **Avidinorubicin**'s cytotoxicity against a panel of cancer cell lines is warranted.
- Mechanism of Action Studies: In-depth studies to identify the specific molecular targets and signaling pathways modulated by **Avidinorubicin** are essential. This includes confirming its effect on topoisomerase II and exploring other potential mechanisms.
- In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy for both its anti-platelet and potential anticancer activities, as well as to assess its safety profile, including cardiotoxicity, a known side effect of many anthracyclines.

In conclusion, **Avidinorubicin** represents a promising lead compound with a unique biological activity. A multidisciplinary research effort is needed to fully unlock its therapeutic potential.

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### References

- 1. Structural studies on avidinorubicin, a novel anthracycline with platelet aggregation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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